molecular formula C25H18ClFN4O3 B2400019 1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358941-69-1

1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2400019
CAS RN: 1358941-69-1
M. Wt: 476.89
InChI Key: ICDCKSNODJYXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18ClFN4O3 and its molecular weight is 476.89. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione represents a complex chemical entity belonging to the broader class of quinazoline derivatives, which have been extensively studied for their diverse pharmacological activities. The synthesis of such compounds involves multifaceted chemical strategies aiming at introducing specific functional groups that can significantly influence their biological activities. For example, the facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones showcases the methodology for incorporating amino groups into the quinazoline framework, which is critical for enhancing the compound's interaction with biological targets (Tran et al., 2005).

Biological Evaluation

Quinazoline derivatives have been evaluated for various biological activities, including cytotoxicity against cancer cell lines. The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a closely related chemical structure, demonstrate the potential of quinazoline derivatives in cancer therapy. These compounds have shown potent cytotoxic activities against murine leukemia, lung carcinoma, and human leukemia cell lines, highlighting their potential as therapeutic agents (Deady et al., 2003).

Antimicrobial and Herbicidal Activities

Further extending the spectrum of quinazoline's application, derivatives have also been explored for their antimicrobial and herbicidal properties. New nonclassical acridines, quinolines, and quinazolines derived from cyclic β‐diketones, including dimedone, have shown significant antimicrobial activity against both Gram-positive and -negative bacteria. Additionally, their cytotoxic activity against liver carcinoma cells (HepG2) suggests a dual-functional role in therapeutic and agricultural domains (El‐Sabbagh et al., 2010).

Target-Specific Inhibition

The exploration of quinazoline derivatives as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors unveils their role in developing novel herbicides for resistant weed control. One study describes the design and evaluation of novel pyrazole-quinazoline-2,4-dione hybrids that exhibit excellent potency against AtHPPD, demonstrating the strategic engineering of quinazoline derivatives to target specific enzymes involved in plant metabolism (He et al., 2020).

properties

IUPAC Name

1-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN4O3/c1-14-7-9-17(11-15(14)2)31-24(32)18-5-3-4-6-21(18)30(25(31)33)13-22-28-23(29-34-22)16-8-10-20(27)19(26)12-16/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDCKSNODJYXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.